![molecular formula C16H14ClN5OS B2400955 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 573972-73-3](/img/structure/B2400955.png)
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide
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Description
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as ACTA, and it has exhibited promising results in several studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Cholinesterase Inhibition and Molecular Docking Studies
Research on similar N-aryl derivatives of 1,2,4-triazole compounds has shown that they possess significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE). These enzymes are crucial in neurological functions, and their inhibition is a potential target for treating diseases like Alzheimer's. Molecular docking studies suggest these compounds bind effectively at active sites, interacting favorably with surrounding amino acids (Riaz et al., 2020).
Antimicrobial Activities
Several triazole derivatives have been synthesized to investigate their antimicrobial properties. These compounds, including variations of 1,2,4-triazole, have shown potent activity against various Candida species and pathogenic bacteria. This highlights their potential use in developing new antimicrobial agents (Altıntop et al., 2011).
Antiexudative Activity
1,2,4-Triazole derivatives, such as those similar to the compound , have been studied for their antiexudative properties. These compounds have shown significant effects in reducing inflammation and exudation, making them potential candidates for treating inflammatory conditions (Chalenko et al., 2019).
Antitumor Activity
Research has shown that certain 1,2,4-triazole derivatives exhibit considerable antitumor activity. These compounds have been tested in vitro against various human tumor cell lines, demonstrating significant effectiveness against some cancer cell lines. This suggests a potential avenue for cancer therapy research (Yurttaş et al., 2015).
Lipase and α-Glucosidase Inhibition
Novel heterocyclic compounds derived from 1,2,4-triazoles have been synthesized and tested for their lipase and α-glucosidase inhibition. These enzymes are key targets in managing conditions like obesity and diabetes. The synthesized compounds showed promising results, suggesting their potential therapeutic applications (Bekircan et al., 2015).
properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOGRJFBSMBZJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide |
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